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molecular formula C6H14LiN B1223798 Lithium diisopropylamide CAS No. 4111-54-0

Lithium diisopropylamide

Cat. No. B1223798
M. Wt: 107.1 g/mol
InChI Key: ZCSHNCUQKCANBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06858640B2

Procedure details

LDA was prepared by addition of n-BuLi (1.56 mol/l hexane solution) 1.08 ml to a solution of diisopropylamine 255 μl in dry tetrahydrofuran 3 ml at −70° C. Then, a solution of compound (20-1) 500 mg in dry tetrahydrofuran 2 ml was added at that temperature to the mixture, which was stirred for 2 h. Then, a solution of iodine 426 mg in dry tetrahydrofuran 2 ml was added and the mixture was stirred for 2 h. Ice was added to the reaction mixtures, which was extracted with chloroform. The extracts were washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue obtained was chromatographed on aluminum oxide in ethyl acetate:hexane (1:5) to give the titled compound as colorless crystals 514 mg. Yield 76%. This was recrystallized from from acetone-isopropyl ether to give colorless crystals, m.p. 136-137° C.
Quantity
1.08 mL
Type
reactant
Reaction Step One
Quantity
255 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
compound ( 20-1 )
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
426 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[Li:1]CCCC.[CH:6]([NH:9][CH:10]([CH3:12])[CH3:11])([CH3:8])[CH3:7].[C:13]1([S:19]([N:22]2[CH:38]=[C:26]3[CH2:27][CH:28]([N:35]([CH3:37])[CH3:36])[C:29]4[CH2:30]C(=O)C=[CH:33][C:24]([C:25]=43)=[CH:23]2)(=[O:21])=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[I:39]I.[O:41]1[CH2:45]CCC1>>[Li+:1].[CH3:7][CH:6]([N-:9][CH:10]([CH3:12])[CH3:11])[CH3:8].[C:13]1([S:19]([N:22]2[C:38]([I:39])=[C:26]3[CH2:27][CH:28]([N:35]([CH3:36])[CH3:37])[C:29]4[CH2:30][O:41][CH:45]=[CH:33][C:24]([C:25]=43)=[CH:23]2)(=[O:21])=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:5.6|

Inputs

Step One
Name
Quantity
1.08 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
255 μL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
compound ( 20-1 )
Quantity
500 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C2C=3C(CC(C3CC(C=C2)=O)N(C)C)=C1
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
426 mg
Type
reactant
Smiles
II
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
Ice was added to the reaction mixtures, which
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
WASH
Type
WASH
Details
The extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was chromatographed on aluminum oxide in ethyl acetate:hexane (1:5)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C2C=3C(CC(C3COC=C2)N(C)C)=C1I
Measurements
Type Value Analysis
AMOUNT: MASS 514 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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